2,5-Di-tert-butylphenyl isocyanate
Overview
Description
2,5-Di-tert-butylphenyl isocyanate is a chemical compound with the linear formula [(CH3)3C]2C6H3NCO . It has a molecular weight of 231.33 . The compound is used for research purposes .
Synthesis Analysis
The synthesis of isocyanates like this compound typically involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The compound has a refractive index of n20/D 1.5190 (lit.) .Physical and Chemical Properties Analysis
This compound has a melting point of 110-115 °C (lit.) and a boiling point of 264-265 °C (lit.) . It has a density of 0.957 g/mL at 25 °C (lit.) .Safety and Hazards
2,5-Di-tert-butylphenyl isocyanate is classified as a hazardous substance . It is highly flammable and harmful if swallowed or in contact with skin . It can cause skin irritation and may cause an allergic skin reaction . It is toxic if inhaled and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .
Properties
IUPAC Name |
1,4-ditert-butyl-2-isocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-14(2,3)11-7-8-12(15(4,5)6)13(9-11)16-10-17/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXPRRFOBXEEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404878 | |
Record name | 2,5-Di-tert-butylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-99-1 | |
Record name | 2,5-Di-tert-butylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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